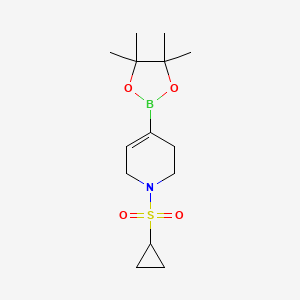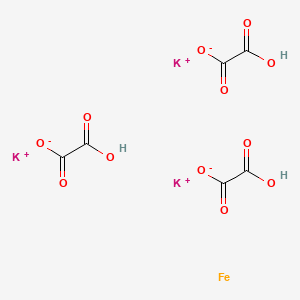
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol is a chemical compound with a complex structure, characterized by the presence of chlorine and fluorine atoms attached to a central carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the use of epichlorohydrin and a mixture of hydrogen fluoride and potassium fluoride in diethylene glycol as a solvent. The reaction is carried out at elevated temperatures, around 160-170°C, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and chlorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, solvents, and other industrial applications.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrachloro-2,2-difluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Another chlorofluorocarbon with a different arrangement of chlorine and fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A fluorinated alcohol with distinct chemical properties and applications.
Uniqueness
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications. Its combination of halogenation and hydroxyl functional groups makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
3960-86-9 |
|---|---|
Molecular Formula |
C4H4Cl4F2O |
Molecular Weight |
247.9 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-1,3-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H4Cl4F2O/c1-2(11,3(5,6)9)4(7,8)10/h11H,1H3 |
InChI Key |
VFJHVGXODBGKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(Cl)Cl)(C(F)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)

![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

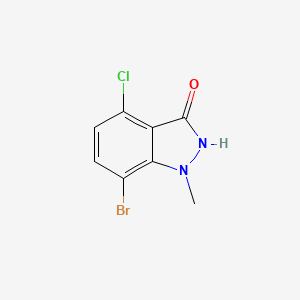


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
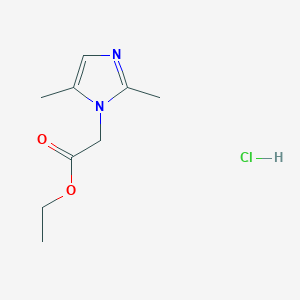
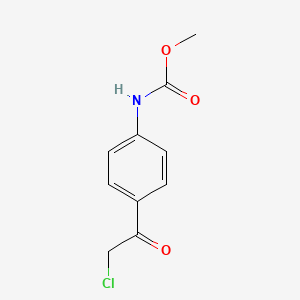
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
